CCT129202 is a cell-permeable, ATP-competitive small molecule inhibitor targeting the Aurora kinase family, primarily Aurora A and Aurora B. [REFS-1, REFS-2] It functions by disrupting critical mitotic processes, including centrosome maturation and chromosome segregation, leading to G2/M phase cell cycle arrest and the accumulation of polyploid cells. Its established mechanism and activity across a range of human tumor cell lines make it a standard tool for investigating mitotic regulation and as a reference compound in anti-cancer research. [2]
Selecting an Aurora kinase inhibitor based on target name alone introduces significant experimental variability. Substitutes such as highly Aurora A-selective (e.g., Alisertib/MLN8237) or Aurora B-selective inhibitors will fail to replicate the dual-inhibition phenotype of CCT129202, which is critical for inducing endoreduplication and polyploidy. [1] Furthermore, many pan-kinase inhibitors possess broader off-target profiles, confounding data interpretation. CCT129202's distinct selectivity profile and secondary activities, such as the inhibition of ABCB1/ABCG2 drug-efflux pumps, are not shared by common alternatives, making it non-interchangeable for specific research applications where these attributes are critical for reproducible outcomes. [2]
CCT129202 exhibits a defined inhibitory profile against both key mitotic Aurora kinases, with greater potency for Aurora A over Aurora B. In cell-free assays, it demonstrates an IC50 of 42 nM against Aurora A and 198 nM against Aurora B. This 4.7-fold preference contrasts with highly selective Aurora A inhibitors (e.g., Alisertib) or Aurora B inhibitors (e.g., GSK1070916), providing a balanced profile for applications requiring modulation of both kinase functions.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | Aurora A: 42 nM; Aurora B: 198 nM |
| Comparator Or Baseline | Aurora A- or B-selective inhibitors which target one kinase with significantly higher potency. |
| Quantified Difference | 4.7-fold higher potency for Aurora A vs. Aurora B |
| Conditions | Cell-free biochemical kinase assay. |
This specific activity ratio is critical for researchers needing to induce phenotypes, such as polyploidy, that result from the inhibition of both Aurora A and B.
In a direct assessment of specificity, CCT129202 was screened against a panel of 13 different kinases at a high concentration of 1 µM. The results confirm its high selectivity for its intended targets, showing 82% inhibition of Aurora A and 60% inhibition of Aurora B, while exhibiting minimal to no significant activity against the other 11 kinases in the panel. [1] This clean profile ensures that observed cellular effects can be confidently attributed to Aurora kinase inhibition, reducing the risk of confounding data from off-target activities common with less selective compounds.
| Evidence Dimension | Percent Inhibition at 1 µM |
| Target Compound Data | Aurora A: 82%; Aurora B: 60% |
| Comparator Or Baseline | 11 other kinases in the panel (e.g., PKA, PKC, CDK2/E), which showed minimal inhibition. |
| Quantified Difference | Maintains high activity against Aurora A/B while showing low activity against other common kinases. |
| Conditions | In vitro kinase panel screening assay at 1 µM compound concentration. |
High selectivity is crucial for ensuring data integrity and reproducibility by minimizing misleading results caused by unintended off-target kinase inhibition.
Beyond its primary kinase targets, CCT129202 possesses a unique and procurement-critical secondary function: the inhibition of key drug efflux pumps. It has been demonstrated to significantly reverse multi-drug resistance (MDR) mediated by both ABCB1 (P-glycoprotein) and ABCG2 (BCRP) transporters. [1] This property is not a primary feature of many other Aurora kinase inhibitors, making CCT129202 a dual-function tool for studying drug combinations in resistant cancer models.
| Evidence Dimension | Inhibition of Drug Efflux Transporters |
| Target Compound Data | Effectively inhibits both ABCB1- and ABCG2-mediated drug efflux. |
| Comparator Or Baseline | Standard Aurora kinase inhibitors (e.g., Alisertib, Tozasertib) which are not primarily characterized as MDR reversal agents. |
| Quantified Difference | Provides an added, distinct mechanism of chemosensitization not inherent to all class members. |
| Conditions | In vitro and in vivo models of ABCB1- and ABCG2-overexpressing cancer cells. |
For researchers working with drug-resistant cell lines, this compound enables studies of chemosensitization without requiring a separate MDR inhibitor, simplifying experimental design and cost.
CCT129202 demonstrates reliable solubility characteristics for standard in vitro workflows. It is readily soluble in DMSO at a concentration of approximately 3 mg/mL, allowing for the preparation of high-concentration stock solutions. Conversely, it is reported as insoluble in water, defining the requirement for a DMSO vehicle for aqueous-based assays and appropriate vehicle controls.
| Evidence Dimension | Solubility |
| Target Compound Data | Approx. 3 mg/mL in DMSO. |
| Comparator Or Baseline | Insoluble in water. |
| Quantified Difference | N/A (Defines handling parameters) |
| Conditions | Standard laboratory solvents. |
This clear solubility data prevents material loss and experimental failure due to precipitation, ensuring consistent and reproducible preparation of working solutions for cell-based assays.
For cell biology studies focused on the consequences of mitotic checkpoint failure, CCT129202's dual inhibition of Aurora A and B provides the ideal mechanism to induce endoreduplication and generate polyploid cells. Its high selectivity ensures these phenotypic outcomes are a direct result of Aurora kinase inhibition, not confounding off-target effects. [1]
When investigating methods to re-sensitize drug-resistant cancer cells, CCT129202 is a superior choice. Its ability to directly inhibit ABCB1 and ABCG2 efflux pumps provides a secondary mechanism to increase intracellular concentrations of co-administered therapeutics, making it a powerful tool for studying synergistic anti-cancer strategies. [2]
CCT129202 serves as a reliable positive control and research tool in cell-based screens. Its proven potency across numerous cell lines (GI50 values typically 0.08–1.2 µM) and straightforward formulation in DMSO make it a practical and reproducible agent for assays monitoring G2/M arrest and mitotic progression. [REFS-1, REFS-3]